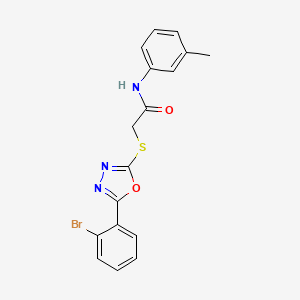
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the oxadiazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide can be compared with other similar compounds, such as:
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide: Lacks the bromine atom, which may affect its biological activity and reactivity.
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide: Contains a fluorine atom, which can influence its lipophilicity and metabolic stability.
Properties
Molecular Formula |
C17H14BrN3O2S |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-5-4-6-12(9-11)19-15(22)10-24-17-21-20-16(23-17)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
QCCLIALWXWUNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


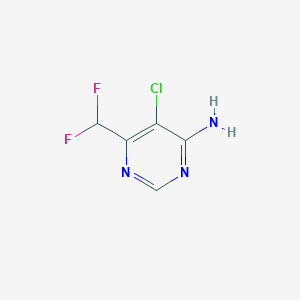
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)
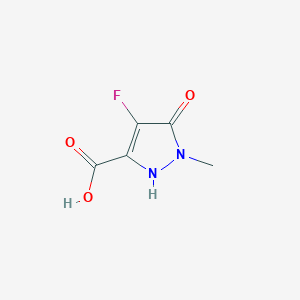
![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
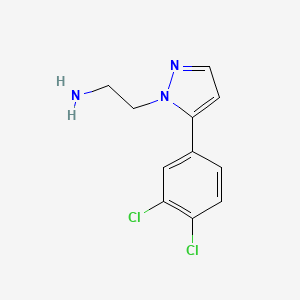


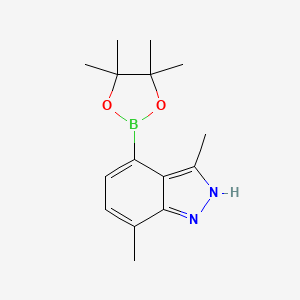
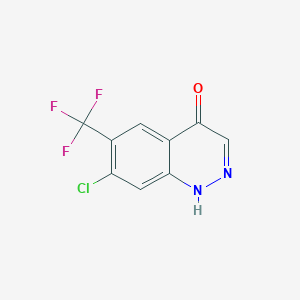
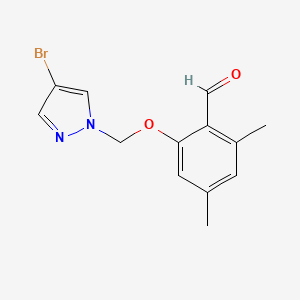
![2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)
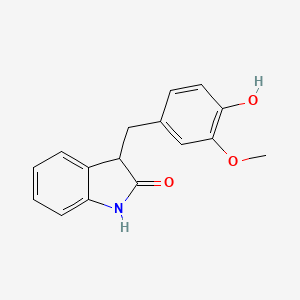
![N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)
